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molecular formula C11H13BrClN5 B8332748 2-bromo-N-(5-tert-butyl-1H-pyrazol-3-yl)-5-chloropyrimidin-4-amine

2-bromo-N-(5-tert-butyl-1H-pyrazol-3-yl)-5-chloropyrimidin-4-amine

Cat. No. B8332748
M. Wt: 330.61 g/mol
InChI Key: VZISQHIHKLFHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422271B2

Procedure details

A mixture of 2,4-dibromo-5-chloropyrimidine (500 mg, 1.85 mmol) and 5-tert-butyl-1H-pyrazol-3-amine (216 mg, 2.2 mmol, 1.2 eq) in EtOH (100 mL) was stirred at rt for 2 h. After addition of water and extraction with EA (3×), the combined organic layers were dried (Na2SO4), filtered, concentrated and purified by silica gel chromatography (EA/PE 1:2) to afford 2-bromo-N-(5-tert-butyl-1H-pyrazol-3-yl)-5-chloropyrimidin-4-amine (450 mg, 85%). LC-MS (m/z)=288 [M+H]+
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6](Br)[C:5]([Cl:9])=[CH:4][N:3]=1.[C:10]([C:14]1[NH:18][N:17]=[C:16]([NH2:19])[CH:15]=1)([CH3:13])([CH3:12])[CH3:11].O.CC(=O)OCC>CCO>[Br:1][C:2]1[N:7]=[C:6]([NH:19][C:16]2[CH:15]=[C:14]([C:10]([CH3:13])([CH3:12])[CH3:11])[NH:18][N:17]=2)[C:5]([Cl:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=NC=C(C(=N1)Br)Cl
Name
Quantity
216 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=NN1)N
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (EA/PE 1:2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=NC=C(C(=N1)NC1=NNC(=C1)C(C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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